5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde

Catalog No.
S12526397
CAS No.
82584-00-7
M.F
C15H13IO3
M. Wt
368.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde

CAS Number

82584-00-7

Product Name

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde

IUPAC Name

2-iodo-4-methoxy-5-phenylmethoxybenzaldehyde

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

InChI

InChI=1S/C15H13IO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

FXMQUHSCEXAVRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C=O)OCC2=CC=CC=C2

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is an organic compound featuring a benzaldehyde functional group substituted with iodine and methoxy groups, as well as a benzyloxy moiety. Its molecular formula is C15H13IO3C_{15}H_{13}IO_3, and it has a molar mass of approximately 368.17 g/mol. The compound exhibits a complex structure that allows for various

, including:

  • Cross-Coupling Reactions: It is suitable for Suzuki–Miyaura coupling, where it can react with organoboron compounds to form biaryl compounds.
  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The aldehyde group can undergo reduction to form corresponding alcohols, which are valuable in further synthetic pathways.

Research indicates that compounds similar to 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease processes.

The synthesis of 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde typically involves several steps:

  • Formation of the Iodinated Intermediate:
    • Starting from 4-methoxybenzaldehyde, iodine is introduced using methods such as the Sandmeyer reaction or direct iodination.
  • Benzyloxy Group Introduction:
    • The benzyloxy group can be introduced through nucleophilic substitution reactions involving benzyl alcohol and appropriate reagents like potassium carbonate in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Purification:
    • The final product is typically purified via column chromatography to obtain the desired compound in high purity.

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde has several applications:

  • Synthetic Intermediate: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Material Science: It may be used in the development of new materials or polymers due to its unique chemical properties.

Several compounds share structural similarities with 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeNotable Features
4-(Benzyloxy)-3-iodobenzaldehydeIodo-substituted benzaldehydeExhibits similar reactivity patterns .
5-Iodo-2-methoxybenzaldehydeIodo-substituted methoxybenzaldehydeKnown for its antimicrobial properties .
2-Iodo-4-methoxybenzaldehydeIodo-substituted benzaldehydeUsed in various synthetic pathways .

Uniqueness

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde stands out due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to other similar compounds. Its unique structure allows for diverse synthetic applications and potential therapeutic uses not fully explored in its analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

367.99094 g/mol

Monoisotopic Mass

367.99094 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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